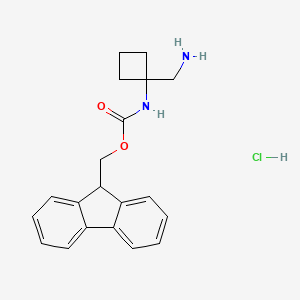

(1-N-Fmoc-aminocyclobutyl)methanamine HCl

Description

Properties

Molecular Formula |

C20H23ClN2O2 |

|---|---|

Molecular Weight |

358.9 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-[1-(aminomethyl)cyclobutyl]carbamate;hydrochloride |

InChI |

InChI=1S/C20H22N2O2.ClH/c21-13-20(10-5-11-20)22-19(23)24-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18;/h1-4,6-9,18H,5,10-13,21H2,(H,22,23);1H |

InChI Key |

KNRNIRHYVCIERP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(CN)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 1 N Fmoc Aminocyclobutyl Methanamine Hcl

Retrosynthetic Analysis and Design of Key Precursors for (1-N-Fmoc-aminocyclobutyl)methanamine HCl

A retrosynthetic approach to (1-N-Fmoc-aminocyclobutyl)methanamine HCl logically begins with the disconnection of the fluorenylmethyloxycarbonyl (Fmoc) group, a standard protecting group for amines in peptide synthesis. numberanalytics.com This step reveals the precursor diamine, 1-(aminomethyl)cyclobutan-1-amine.

Further disconnection of the aminomethyl moiety from the cyclobutane (B1203170) ring at the C1-Cα bond points towards a key synthetic intermediate, a C1-functionalized cyclobutane. A highly effective precursor for this purpose is 1-aminocyclobutane-1-carbonitrile (B571814). This intermediate is advantageous as the nitrile group can be readily reduced to the required primary amine of the methanamine side chain.

The synthesis of 1-aminocyclobutane-1-carbonitrile itself can be envisioned through a Strecker-type synthesis, starting from the commercially available cyclobutanone (B123998). This pathway involves the reaction of cyclobutanone with an ammonia (B1221849) source and a cyanide source. Therefore, the entire synthetic strategy is built upon a sequence of well-established and efficient chemical transformations, starting from simple precursors.

Approaches to the Construction of the 1-Aminocyclobutylmethanamine Skeleton

The construction of the core 1-aminocyclobutylmethanamine skeleton is a critical phase in the synthesis of the target compound. This process involves the formation of a substituted cyclobutane intermediate, followed by the introduction and formation of the primary amine functionalities.

Synthesis of Substituted Cyclobutane Intermediates

The synthesis of the key intermediate, 1-aminocyclobutane-1-carbonitrile, is typically achieved through a one-pot reaction starting from cyclobutanone. This transformation, analogous to the Strecker synthesis of α-amino acids, involves the reaction of cyclobutanone with an alkali metal cyanide (e.g., sodium cyanide) and an ammonium (B1175870) salt (e.g., ammonium chloride). The reaction proceeds via the in situ formation of an imine intermediate, which is then attacked by the cyanide nucleophile to yield the α-aminonitrile. This method provides a direct and efficient route to the desired substituted cyclobutane core. chemicalbook.com

Alternative strategies for the synthesis of substituted cyclobutane amino acids and their derivatives have also been explored, utilizing precursors such as (phenylsulfonyl)bicyclo[1.1.0]butanes, which can be converted to a range of 1-aminocyclobutane-1-carboxylic acid derivatives. tandfonline.com Additionally, [2+2] cycloaddition reactions have been employed to construct the cyclobutane ring system, offering another versatile approach to these constrained amino acid analogs. nih.govmdpi.com

Stereocontrolled Introduction of the Methanamine Moiety

With the 1-aminocyclobutane-1-carbonitrile intermediate in hand, the next crucial step is the introduction of the methanamine moiety. This is accomplished through the chemical reduction of the nitrile group. The choice of reducing agent is critical to ensure the complete conversion of the nitrile to the primary amine without affecting other functional groups.

Formation of the Primary Amine Functionality via Reduction or Rearrangement Pathways

The formation of the primary amine of the methanamine group is most commonly achieved via the reduction of the nitrile in the 1-aminocyclobutane-1-carbonitrile intermediate. A variety of reducing agents can be employed for this transformation. organic-chemistry.org

Common Reducing Agents for Nitrile to Amine Conversion

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | A powerful, non-selective reducing agent. |

| Borane complexes (e.g., BH₃·THF, BH₃·SMe₂) | THF, often at elevated temperatures | Offers good yields and can be more selective than LiAlH₄. nih.gov |

An alternative, though less direct, approach could involve a Hofmann rearrangement. This would necessitate the conversion of the nitrile to a primary amide, followed by treatment with a reagent like bromine in the presence of a strong base. This rearrangement would yield the desired 1-(aminomethyl)cyclobutan-1-amine.

Regioselective and Stereoselective Protection with the Fluorenylmethyloxycarbonyl (Fmoc) Group

The final stage of the synthesis involves the selective protection of one of the primary amine groups of 1-(aminomethyl)cyclobutan-1-amine with the fluorenylmethyloxycarbonyl (Fmoc) group. Given the presence of two primary amines—one directly attached to the quaternary carbon of the cyclobutane ring and the other on the more flexible methanamine side chain—regioselectivity is a key consideration. The steric hindrance around the amine at C1 is greater than that of the aminomethyl group, which can be exploited to achieve selective protection.

General Fmoc Protection Strategies for Primary Amines

The introduction of the Fmoc group is a widely practiced procedure in peptide chemistry. researchgate.net The most common reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). numberanalytics.comwikidot.com The reaction is typically carried out in a mixed aqueous-organic solvent system, such as dioxane/water or acetonitrile/water, in the presence of a mild base like sodium bicarbonate or triethylamine (B128534) to neutralize the acid generated during the reaction. google.comgoogle.comrsc.orgrsc.org

The choice of reagent and conditions can influence the outcome of the reaction. For instance, Fmoc-OSu is often preferred as it is a stable solid and the succinimide (B58015) byproduct is water-soluble, facilitating purification. nih.gov Anhydrous conditions can also be employed, particularly when dealing with sensitive substrates. google.com

Typical Conditions for Fmoc Protection

| Reagent | Base | Solvent System | Temperature |

|---|---|---|---|

| Fmoc-Cl | NaHCO₃ or Na₂CO₃ | Dioxane/Water | 0 °C to Room Temp |

| Fmoc-OSu | Triethylamine (TEA) | Acetonitrile or DMF | 0 °C to Room Temp |

By carefully controlling the stoichiometry of the Fmoc-reagent and the reaction conditions, it is possible to achieve regioselective protection of the less sterically hindered primary amine on the methanamine side chain, leading to the desired product, (1-N-Fmoc-aminocyclobutyl)methanamine, which can then be converted to its hydrochloride salt.

Optimization of Fmoc Protection Conditions for (1-Aminocyclobutyl)methanamine Using Fmoc-Cl or Fmoc-OSu

The protection of the primary amine in (1-Aminocyclobutyl)methanamine is a critical step, for which the 9-fluorenylmethoxycarbonyl (Fmoc) group is frequently employed due to its stability under acidic conditions and facile removal with mild base. total-synthesis.comresearchgate.net The two most common reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The optimization of reaction conditions is paramount to achieve high yields and purity, minimizing side reactions.

Fmoc-Cl is a highly reactive acid chloride. total-synthesis.com Its reaction with amines is rapid but can be complicated by its sensitivity to moisture, which leads to hydrolysis and the formation of a fluorenemethanol byproduct. researchgate.net Typical conditions often involve a Schotten-Baumann reaction, using an aqueous-organic biphasic system with a base like sodium bicarbonate or sodium carbonate to neutralize the liberated HCl. total-synthesis.comresearchgate.net However, the presence of water can exacerbate byproduct formation. researchgate.net Anhydrous conditions, using a base such as pyridine (B92270) in a solvent like dichloromethane, can mitigate this issue. total-synthesis.com

Fmoc-OSu is a more stable, solid reagent that has become widely used. total-synthesis.comnih.gov It is less susceptible to hydrolysis than Fmoc-Cl, and its use often results in cleaner reactions with fewer byproducts. total-synthesis.com The reaction is typically performed in a mixture of an organic solvent like tetrahydrofuran (B95107) (THF) or dioxane and an aqueous basic solution (e.g., saturated sodium bicarbonate). mdpi.comreddit.com The choice of base and solvent system is crucial for efficient reaction. While the reaction may be slower than with Fmoc-Cl, the improved stability and handling of Fmoc-OSu often make it the preferred reagent. total-synthesis.com

For the specific substrate (1-Aminocyclobutyl)methanamine, optimization would involve screening various base, solvent, and temperature combinations to maximize the yield of the desired N-Fmoc product while minimizing the formation of di-protected species or byproducts from reagent degradation.

| Parameter | Fmoc-Cl | Fmoc-OSu | Optimization Considerations for (1-Aminocyclobutyl)methanamine |

|---|---|---|---|

| Reactivity | High, rapid reaction | Moderate, generally slower than Fmoc-Cl total-synthesis.com | Fmoc-Cl may be preferred for faster conversion, but Fmoc-OSu offers better control. |

| Common Solvents | Dioxane/water, CH₂Cl₂ (anhydrous) total-synthesis.com | Dioxane/water, THF/water, DMF total-synthesis.commdpi.com | Solubility of the starting amine and the product should be considered. A THF/water system is a good starting point. |

| Base | NaHCO₃, Na₂CO₃, Pyridine total-synthesis.com | NaHCO₃, Triethylamine organic-chemistry.org | A mild inorganic base like NaHCO₃ is often sufficient to drive the reaction without causing Fmoc group cleavage. |

| Temperature | 0°C to room temperature researchgate.net | Room temperature mdpi.com | Starting at a lower temperature (0-5°C) can help control the exothermic reaction with Fmoc-Cl and minimize side reactions. |

| Common Byproducts | Fluorenemethanol (from hydrolysis) researchgate.net | N-hydroxysuccinimide (water-soluble) | Workup for Fmoc-OSu is generally simpler as the byproduct is easily removed with aqueous washes. |

Purification and Isolation Methodologies for (1-N-Fmoc-aminocyclobutyl)methanamine HCl

Following the protection step, rigorous purification is necessary to isolate the target compound in high purity. This typically involves a combination of salt formation, precipitation, and chromatographic or crystallization techniques.

Controlled Salt Formation and Precipitation for Enhanced Purity

Conversion of the Fmoc-protected amine to its hydrochloride salt is an effective purification strategy. This process leverages the basic nature of the newly formed carbamate's terminal amine (if applicable) or any unreacted starting material to form a salt, but more commonly, it refers to the protonation of the amine product itself for purification or handling purposes. In the context of (1-N-Fmoc-aminocyclobutyl)methanamine, the product is a primary amine carbamate, which is then converted to its HCl salt.

The crude Fmoc-protected product, dissolved in a suitable organic solvent like ethyl acetate (B1210297) or diethyl ether, is treated with a solution of hydrogen chloride (HCl), often in an anhydrous solvent like dioxane or ether. The controlled addition of HCl leads to the protonation of the amine and subsequent precipitation of (1-N-Fmoc-aminocyclobutyl)methanamine HCl. This method is highly effective for separating the desired product from non-basic impurities and excess reagents that remain in the solvent, known as the mother liquor. nih.gov Factors such as solvent choice, temperature, and the rate of acid addition can be fine-tuned to maximize the yield and purity of the precipitated salt. nih.gov For instance, performing the precipitation at a reduced temperature can decrease the solubility of the salt and enhance recovery.

Advanced Chromatographic and Crystallization Techniques for Product Isolation

For achieving the highest levels of purity, advanced purification methods are employed.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a powerful tool for purifying Fmoc-protected amino acid derivatives. nih.govphenomenex.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited, where a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA). phenomenex.comrsc.org This technique separates the target compound from closely related impurities based on differences in polarity. nih.gov

Crystallization: Crystallization is a definitive method for obtaining highly pure solid material. researchgate.net The process involves dissolving the crude product (often the isolated HCl salt) in a minimal amount of a hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice that excludes impurities. google.com The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for Fmoc-amino acids include ethanol/water, ethyl acetate/hexane, or dichloromethane/petroleum ether. google.com The optical purity of enantiomerically enriched Fmoc-amino acid derivatives can often be significantly enhanced through simple recrystallization. researchgate.net

| Technique | Principle | Key Parameters | Typical Application |

|---|---|---|---|

| Salt Precipitation | Selective precipitation of the HCl salt from a solution containing impurities. nih.gov | Solvent (e.g., Ethyl Acetate, Ether), Precipitating Agent (e.g., HCl in Dioxane), Temperature. | Primary purification after reaction workup to remove non-basic impurities. |

| Reversed-Phase HPLC | Separation based on hydrophobicity. nih.govphenomenex.com | Stationary Phase (e.g., C18), Mobile Phase (e.g., Acetonitrile/Water with TFA). rsc.org | High-purity isolation, separation of closely related structural analogues. |

| Crystallization | Formation of a pure crystalline solid from a supersaturated solution. researchgate.net | Solvent System (e.g., Ethanol/Water, Ethyl Acetate/Hexane), Cooling Rate, Concentration. google.com | Final purification step to obtain a highly pure, stable, solid product; can enhance enantiomeric purity. researchgate.net |

Asymmetric Synthesis Approaches for Enantiomerically Pure (1-N-Fmoc-aminocyclobutyl)methanamine HCl

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern medicinal chemistry. nih.gov Achieving the synthesis of a specific enantiomer of a chiral derivative of (1-N-Fmoc-aminocyclobutyl)methanamine HCl requires sophisticated asymmetric strategies.

Chiral Auxiliary-Mediated Strategies for α-Amino Acid Derivatives

Chiral auxiliary-mediated synthesis is a classic and reliable method for controlling stereochemistry. nih.gov In this approach, a prochiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs a subsequent chemical transformation to occur stereoselectively. After the desired stereocenter is set, the auxiliary is removed. nih.govrsc.org

For the synthesis of α-amino acid derivatives, auxiliaries derived from natural products like proline are common. tcichemicals.com A notable strategy involves the use of chiral Ni(II) complexes formed from a Schiff base of glycine (B1666218) or alanine (B10760859) and a chiral ligand. nih.govrsc.orgresearchgate.net The metal complex serves as a template, allowing for diastereoselective alkylation at the α-carbon. Subsequent acidic hydrolysis breaks down the complex, releasing the enantiomerically enriched amino acid and allowing for the recovery of the chiral ligand. rsc.org This methodology could be adapted to synthesize a chiral aminocyclobutyl derivative by using an appropriate electrophile in the alkylation step.

| Auxiliary Type | Example | Key Transformation | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Diastereoselective alkylation, aldol (B89426) reactions | General Asymmetric Synthesis Principle |

| Schöllkopf's Bis-Lactim Ethers | (2S,5S)-2,5-dihydro-3,6-dimethoxy-2,5-diisopropylpyrazine | Asymmetric synthesis of α-amino acids | General Asymmetric Synthesis Principle |

| Proline-Derived Ligands | (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Used in Ni(II) complexes for asymmetric alkylation of glycine. tcichemicals.com | tcichemicals.com |

| Sulfinyl Imines | Chiral N-sulfinyl functionality | Effective chiral auxiliary for stereoselective synthesis of β-branched unnatural amino acids. nih.gov | nih.gov |

Transition Metal-Catalyzed Enantioselective Routes for Chiral Amine Synthesis

Transition metal catalysis offers a more atom-economical and versatile approach to chiral amine synthesis. nih.govrsc.orgacs.org These methods rely on a chiral catalyst, typically a transition metal complexed with a chiral ligand, to convert a prochiral substrate into a chiral product with high enantioselectivity. nih.govnih.gov

Asymmetric Hydrogenation: This is one of the most powerful methods for synthesizing chiral amines. nih.govnih.govacs.org It involves the reduction of a prochiral imine, enamine, or related unsaturated nitrogen-containing substrate using hydrogen gas in the presence of a chiral catalyst. nih.govacs.org Catalysts based on rhodium, ruthenium, and iridium, paired with a vast array of chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos), have demonstrated exceptional activity and enantioselectivity for a wide range of substrates. nih.gov

Asymmetric Reductive Amination: This one-pot procedure combines a ketone with an amine source (like ammonia) to form an imine in situ, which is then immediately reduced by the chiral catalyst system. researchgate.net This method is highly efficient for converting readily available carbonyl compounds into valuable chiral amines. researchgate.net The synthesis of an enantiopure aminocyclobutylmethanamine derivative could be envisioned via the asymmetric reductive amination of a suitable cyclobutyl ketone.

These catalytic methods are often preferred in industrial settings due to their high efficiency (low catalyst loadings) and the broad scope of substrates they can accommodate. rsc.orgresearchgate.net

Chemical Transformations and Reaction Pathways of 1 N Fmoc Aminocyclobutyl Methanamine Hcl

Selective Deprotection of the Fluorenylmethyloxycarbonyl (Fmoc) Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely utilized amine-protecting group in organic synthesis, especially in solid-phase peptide synthesis (SPPS). acs.orgnih.gov Its popularity stems from its stability under acidic conditions and its facile removal under mild basic conditions, which allows for selective deprotection in the presence of other acid-labile protecting groups. acs.orgescholarship.org

Base-Mediated Cleavage Mechanisms and Kinetics

The deprotection of the Fmoc group from (1-N-Fmoc-aminocyclobutyl)methanamine HCl proceeds via a base-mediated β-elimination mechanism. nih.govmdpi.com The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring system by a base, typically a secondary amine like piperidine (B6355638). nih.govembrapa.br This deprotonation is favored because the resulting carbanion is stabilized by the aromatic fluorenyl system.

Following proton abstraction, a rapid β-elimination occurs, leading to the cleavage of the C-O bond and the formation of the highly reactive dibenzofulvene (DBF) intermediate, along with carbon dioxide and the free primary amine of (1-aminocyclobutyl)methanamine. nih.govresearchgate.net The DBF byproduct is subsequently trapped by the amine base used for deprotection (e.g., piperidine) to form a stable adduct, which drives the equilibrium towards the deprotected product. nih.govmdpi.com

The kinetics of Fmoc deprotection are generally rapid, often reaching completion within minutes, especially when using standard reagents like 20% piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF). researchgate.netresearchgate.net The reaction rate can be influenced by the choice of base, its concentration, and the solvent system. researchgate.net While piperidine is the most common reagent, other bases can also be employed. iris-biotech.de

Table 1: Common Reagents for Fmoc Deprotection

| Reagent | Typical Concentration | Solvent | Characteristics |

|---|---|---|---|

| Piperidine | 20-50% (v/v) | DMF, NMP | Standard, highly efficient, and fast-acting reagent. researchgate.netgenscript.com |

| Piperazine | 5% (w/v) | DMF | An effective alternative to piperidine. nih.gov |

| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | Shows similar efficiency to piperidine. nih.govembrapa.br |

Compatibility and Orthogonality with Other Protecting Groups in Multi-Step Synthesis

A key advantage of the Fmoc group is its orthogonality with a variety of other protecting groups, which is a fundamental principle in complex multi-step synthesis. acs.orgbiosynth.com Orthogonality allows for the selective removal of one protecting group in the presence of others by using different deprotection conditions. iris-biotech.de

The Fmoc group's base lability is orthogonal to acid-labile groups such as the tert-butoxycarbonyl (Boc) and tert-butyl (tBu) groups. biosynth.com This Fmoc/tBu strategy is a cornerstone of modern solid-phase peptide synthesis. iris-biotech.de In a synthetic sequence involving (1-N-Fmoc-aminocyclobutyl)methanamine HCl, the Fmoc group can be removed with a base like piperidine, leaving Boc or tBu groups on other parts of the molecule intact. These acid-labile groups can then be removed at a later stage using a strong acid like trifluoroacetic acid (TFA). iris-biotech.dethermofisher.com

This orthogonal relationship enables precise, stepwise modifications to a molecule. For instance, after the selective deprotection of the Fmoc group on the cyclobutylamine (B51885) moiety, the newly exposed amine can be functionalized, while other parts of the molecule remain protected by acid-labile groups.

Table 2: Orthogonality of Fmoc with Other Common Amine Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to Fmoc? |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Yes biosynth.com |

| Benzyloxycarbonyl | Cbz, Z | Catalytic Hydrogenolysis (H₂/Pd), Strong Acid | Yes acs.org |

| tert-Butyl | tBu | Strong Acid (e.g., TFA) | Yes iris-biotech.de |

Reactivity of the Exposed Primary Amine Functionality in Synthetic Pathways

Upon successful deprotection of the Fmoc group, the resulting compound, (1-aminocyclobutyl)methanamine, possesses a newly exposed primary amine. This functional group is a potent nucleophile and serves as a reactive handle for a wide array of subsequent chemical transformations. msu.edu

Amidation and Peptide Coupling Reactions in Solution and Solid Phase

The primary amine of deprotected (1-aminocyclobutyl)methanamine is readily available for acylation to form amide bonds. This is the fundamental reaction in peptide synthesis, where the amine acts as a nucleophile, attacking the activated carboxyl group of another amino acid. bachem.comyoutube.com This reaction can be performed in both solution phase and solid-phase formats.

To facilitate amide bond formation and minimize side reactions like racemization, a coupling reagent is typically required. bachem.compeptide.com These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group. youtube.com The activated species is then susceptible to nucleophilic attack by the primary amine. A wide variety of phosphonium- and aminium-based coupling reagents are available, each with distinct reactivity profiles. sigmaaldrich.com

Table 3: Selected Peptide Coupling Reagents for Amidation

| Reagent | Full Name | Class | Characteristics |

|---|---|---|---|

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Commonly used, efficient, and generates OBt active esters. sigmaaldrich.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Highly reactive, less epimerization, generates OAt active esters. Ideal for hindered couplings. bachem.compeptide.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Efficient, rapid reactions, byproducts are less hazardous than older reagents like BOP. peptide.com |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Carbodiimide/Additive | A classic and cost-effective method; HOBt is added to suppress racemization. peptide.com |

Nucleophilic Additions and Substitutions

As a primary amine, the deprotected functional group is a strong nucleophile capable of participating in various nucleophilic addition and substitution reactions. msu.edumasterorganicchemistry.com

In nucleophilic substitution reactions, the amine can react with electrophiles such as alkyl halides to form secondary amines. However, this reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. msu.edu A more controlled and common reaction is the acylation with acyl chlorides or anhydrides, which is a highly efficient method for forming amides. youtube.com

The amine can also participate in nucleophilic addition reactions with carbonyl compounds. youtube.com It can attack the electrophilic carbon of aldehydes and ketones, leading to the formation of a tetrahedral intermediate known as a carbinolamine. libretexts.org This reaction is the initial step in the formation of imines.

Formation of Imines and Other Nitrogen-Containing Heterocycles

The reaction of the primary amine of (1-aminocyclobutyl)methanamine with an aldehyde or ketone under appropriate conditions (typically mild acid catalysis) leads to the formation of an imine (also known as a Schiff base). libretexts.org The reaction proceeds through the initial nucleophilic addition to form a carbinolamine intermediate, which then undergoes dehydration (elimination of water) to yield the final imine product with a characteristic C=N double bond. libretexts.orgyoutube.com

Furthermore, the bifunctional nature of the deprotected diamine core opens pathways for the synthesis of various nitrogen-containing heterocycles, which are scaffolds of immense importance in medicinal chemistry. beilstein-journals.orgopenmedicinalchemistryjournal.com For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a seven-membered diazepine (B8756704) ring. Similarly, reactions with other bifunctional electrophiles can be envisioned to construct a variety of five-, six-, or seven-membered heterocyclic systems, making (1-aminocyclobutyl)methanamine a valuable precursor in combinatorial chemistry and drug discovery. organic-chemistry.orgmdpi.com

Transformations Involving the Cyclobutyl Ring System within the Compound

Detailed studies on the specific transformations of the cyclobutyl ring within (1-N-Fmoc-aminocyclobutyl)methanamine HCl are not extensively documented. However, based on the established principles of cyclobutane (B1203170) chemistry, several key reaction types can be anticipated. These include ring expansion reactions, which are often thermodynamically favored due to the decrease in ring strain, and ring-opening reactions that lead to linear carbon chains.

Ring Expansion Reactions:

One of the most common transformations for cyclobutane derivatives is the Wagner-Meerwein rearrangement, a type of ring expansion reaction. This reaction is typically initiated by the formation of a carbocation adjacent to the cyclobutyl ring. In the case of (1-N-Fmoc-aminocyclobutyl)methanamine HCl, the methanamine side chain could be chemically modified to a leaving group, such as a tosylate, to facilitate carbocation formation upon solvolysis. The subsequent 1,2-alkyl shift from the cyclobutane ring to the carbocationic center would result in the formation of a more stable cyclopentyl cation, which can then be trapped by a nucleophile.

Hypothetical Ring Expansion of a (1-N-Fmoc-aminocyclobutyl)methanol Derivative:

| Reactant | Reagents/Conditions | Major Product | Reaction Type |

| (1-N-Fmoc-aminocyclobutyl)methanol | 1. TsCl, Pyridine (B92270) 2. Solvolysis (e.g., in acetic acid) | N-Fmoc-aminocyclopentanecarbaldehyde | Wagner-Meerwein Rearrangement |

Ring-Opening Reactions:

The strained C-C bonds of the cyclobutane ring can also be cleaved under various conditions, leading to the formation of acyclic products. These reactions can be promoted by transition metals, electrophiles, or nucleophiles. For instance, rhodium-catalyzed ring-opening reactions of aminocyclobutanes have been reported to yield linear aminoalkenes. The specific regioselectivity of the bond cleavage would likely be influenced by the substituents on the cyclobutyl ring.

Potential Ring-Opening Pathways:

| Reaction Type | Reagents/Conditions | Potential Products |

| Hydrogenolysis | H₂, Pd/C | (1-N-Fmoc-amino-1-methylcyclopentyl)amine |

| Oxidative Cleavage | O₃; then Me₂S | N-Fmoc-1-amino-1,4-diformylbutane |

Functionalization of the Cyclobutyl Ring:

Direct functionalization of the C-H bonds of the cyclobutyl ring without altering the ring structure presents a significant challenge due to the lower reactivity of these bonds compared to those in less strained systems. However, radical-mediated reactions or transition-metal-catalyzed C-H activation could potentially be employed to introduce new functional groups at the C2 or C3 positions of the cyclobutyl ring. The directing effect of the N-Fmoc-amino group would be a critical factor in determining the site of functionalization.

It is important to reiterate that the transformations described above are based on the general reactivity of cyclobutane derivatives. Detailed experimental studies on (1-N-Fmoc-aminocyclobutyl)methanamine HCl are necessary to confirm these potential reaction pathways and to fully elucidate the influence of its specific substitution pattern on the reactivity of the cyclobutyl ring system. The lack of specific research findings for this compound limits the provision of detailed, experimentally validated data tables.

Advanced Spectroscopic and Chromatographic Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

A complete NMR characterization of (1-N-Fmoc-aminocyclobutyl)methanamine HCl would involve a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum of the title compound would show distinct signals for the protons of the fluorenylmethoxycarbonyl (Fmoc) group, the cyclobutane (B1203170) ring, and the aminomethyl group.

¹³C NMR: This technique is used to determine the number of different types of carbon atoms and their electronic environments. The ¹³C NMR spectrum would display characteristic resonances for the carbonyl carbon of the carbamate, the aromatic carbons of the fluorenyl group, the quaternary and methylene carbons of the cyclobutane ring, and the aminomethyl carbon.

¹⁹F NMR: While not directly applicable to the title compound, which lacks fluorine, it is a crucial technique for fluorinated analogues.

2D NMR:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of proton networks within the molecule, for instance, within the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C signals based on the more readily interpretable ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is critical for establishing the connectivity between different functional groups, such as the Fmoc group and the aminocyclobutyl moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is invaluable for determining the stereochemistry of the molecule, particularly the relative orientation of substituents on the cyclobutane ring.

Illustrative ¹H and ¹³C NMR Data for (1-N-Fmoc-aminocyclobutyl)methanamine HCl

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Fmoc-H | 7.80-7.30 (m, 8H) | 144.5, 141.8, 128.0, 127.4, 125.5, 120.3 |

| Fmoc-CH | 4.45 (d, 2H) | 67.2 |

| Fmoc-CH₂ | 4.25 (t, 1H) | 47.5 |

| C=O | - | 156.8 |

| Cyclobutyl-CH₂ | 2.40-2.20 (m, 4H), 2.05-1.85 (m, 2H) | 31.5, 15.0 |

| Cyclobutyl-C | - | 45.0 |

| CH₂-NH₂ | 3.10 (s, 2H) | 42.1 |

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a sample by comparing the integral of a signal from the analyte with that of a certified internal standard. By carefully selecting non-overlapping signals of the analyte and a standard of known concentration, the absolute quantity of (1-N-Fmoc-aminocyclobutyl)methanamine HCl in a sample can be accurately determined. This technique is also highly effective for monitoring the progress of a chemical reaction by observing the disappearance of reactant signals and the appearance of product signals over time.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For (1-N-Fmoc-aminocyclobutyl)methanamine HCl, HRMS would be used to determine its exact molecular weight, which can then be compared to the calculated theoretical mass to confirm the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information, as the molecule breaks at its weakest bonds in a predictable manner. For the title compound, characteristic fragments would be expected from the loss of the Fmoc group and cleavage of the cyclobutane ring.

Expected HRMS Data and Fragmentation for (1-N-Fmoc-aminocyclobutyl)methanamine HCl

| Ion | Calculated m/z | Observed m/z | Fragment |

| [M+H]⁺ | 337.1916 | 337.1912 | Parent Ion |

| [M-C₁₅H₁₁O₂]⁺ | 115.1024 | 115.1021 | Loss of Fmoc group |

| [C₁₅H₁₁O₂]⁺ | 223.0759 | 223.0755 | Fmoc cation |

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment and Separation of Stereoisomers

Since (1-N-Fmoc-aminocyclobutyl)methanamine HCl possesses a stereocenter at the C1 position of the cyclobutane ring, it can exist as a pair of enantiomers. Chiral chromatography is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common approach. The choice of the CSP is critical and often requires screening of different column types (e.g., polysaccharide-based, macrocyclic glycopeptide-based) and mobile phase conditions to achieve optimal separation. phenomenex.com The enantiomeric excess (% ee) can be calculated from the relative peak areas of the two enantiomers in the chromatogram. Gas Chromatography (GC) with a chiral column can also be employed, particularly for more volatile derivatives of the analyte. The development of effective chiral separation methods is crucial in asymmetric synthesis to assess the success of enantioselective reactions. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of (1-N-Fmoc-aminocyclobutyl)methanamine HCl would exhibit characteristic absorption bands for the N-H stretching of the amine and the carbamate, the C=O stretching of the carbamate, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for identifying non-polar bonds. The aromatic ring vibrations of the Fmoc group would be expected to show strong Raman signals.

Characteristic Vibrational Frequencies

| Functional Group | Expected IR Frequency (cm⁻¹) |

| N-H Stretch (Amine HCl) | 3100-2800 (broad) |

| N-H Stretch (Carbamate) | ~3300 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 2980-2850 |

| C=O Stretch (Carbamate) | ~1690 |

| C=C Stretch (Aromatic) | 1600-1450 |

X-ray Crystallography for Definitive Solid-State Structural Conformation and Absolute Stereochemistry

When a suitable single crystal of (1-N-Fmoc-aminocyclobutyl)methanamine HCl can be grown, X-ray crystallography provides the most definitive and unambiguous structural information. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles in the solid state. Crucially, for a chiral molecule, X-ray crystallography can be used to determine the absolute stereochemistry, provided that a heavy atom is present in the structure or through the use of anomalous dispersion. The resulting crystal structure offers a detailed three-dimensional model of the molecule, revealing its preferred conformation and intermolecular interactions in the solid state.

Applications in the Construction of Complex Molecular Architectures

Integration into Peptide and Peptidomimetic Synthesis

The rigid framework of the cyclobutane (B1203170) ring in (1-N-Fmoc-aminocyclobutyl)methanamine HCl makes it an attractive building block for the synthesis of peptides and peptidomimetics with controlled three-dimensional structures. nih.govrsc.orgsemanticscholar.org The Fmoc protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS), allowing for its precise placement within a peptide sequence.

The incorporation of cyclobutane-containing amino acids, such as the one derived from (1-N-Fmoc-aminocyclobutyl)methanamine HCl, is a powerful strategy for introducing conformational rigidity into peptides. nih.govmdpi.comeurekaselect.com This rigidity can pre-organize the peptide backbone into a specific conformation that is favorable for binding to a biological target, potentially leading to enhanced affinity and selectivity. The defined stereochemistry of the cyclobutane ring can be used to induce specific turns or secondary structures within the peptide chain.

Table 1: Impact of Cyclobutane Amino Acids on Peptide Conformation

| Feature | Description | Reference |

| Backbone Rigidity | The four-membered ring restricts bond rotation, leading to a more defined peptide backbone conformation. | nih.govrsc.orgsemanticscholar.org |

| Induction of Turns | The specific geometry of the cyclobutane can promote the formation of β-turns or other secondary structures. | mdpi.com |

| Control of Side-Chain Orientation | The substituents on the cyclobutane ring are held in fixed spatial arrangements, which can be crucial for molecular recognition. | nih.gov |

Peptides composed of natural amino acids are often susceptible to rapid degradation by proteases in biological systems. The introduction of non-canonical amino acids, such as the aminocyclobutylmethanamine residue, can significantly enhance the proteolytic stability of peptides. nih.govrsc.orgsemanticscholar.org The unnatural structure of the cyclobutane ring is not recognized by many proteases, thus preventing cleavage of the adjacent peptide bonds.

Furthermore, the unique shape and functionality of this building block can be exploited to probe the binding requirements of a target receptor or enzyme. By systematically replacing natural amino acid residues with this cyclobutane analogue, researchers can gain insights into the structure-activity relationships and design peptidomimetics with improved specificity.

Utility as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of (1-N-Fmoc-aminocyclobutyl)methanamine HCl makes it a valuable chiral building block in asymmetric synthesis. wiley.com Chiral amines and their derivatives are widely used as starting materials for the synthesis of a diverse range of enantiomerically pure compounds. researchgate.net

Chiral amines are fundamental components of many successful chiral ligands and organocatalysts. The (1-aminocyclobutyl)methanamine scaffold can be readily derivatized to create novel ligands for asymmetric metal catalysis or as the core of new organocatalysts. mdpi.com For example, the primary amine can be functionalized with phosphine (B1218219) groups to generate chiral phosphine ligands for transition-metal-catalyzed reactions. Alternatively, it can be incorporated into more complex molecular frameworks to create bifunctional organocatalysts that can activate substrates through hydrogen bonding or other non-covalent interactions. The rigid cyclobutane backbone can help to create a well-defined chiral environment around the catalytic center, which is crucial for achieving high levels of enantioselectivity.

Table 2: Potential Applications in Asymmetric Synthesis

| Application | Description | Reference |

| Chiral Ligands | The aminocyclobutylmethanamine scaffold can be elaborated into new ligands for enantioselective metal catalysis. | mdpi.com |

| Organocatalysts | Incorporation into catalyst structures to create a defined chiral pocket for asymmetric transformations. | researchgate.net |

| Chiral Auxiliaries | Can be temporarily attached to a substrate to direct a stereoselective reaction. | wiley.com |

Emerging Research Avenues and Future Perspectives

Development of More Efficient and Sustainable Synthetic Routes for Cyclobutyl-Amines

The synthesis of complex cyclobutanes remains a significant challenge due to the inherent ring strain and stereochemical complexity. calstate.edu However, recent advancements are paving the way for more efficient and environmentally benign methodologies.

A prominent strategy involves the strain-release reactions of bicyclo[1.1.0]butanes (BCBs). Photoredox-catalyzed radical strain-release/ schmidt-haensch.comschmidt-haensch.com-rearrangement cascades have been developed to synthesize polysubstituted cyclobutanes from BCBs and α-silylamines, yielding structures with unique amino acid scaffolds. nih.gov Lewis acid-catalyzed approaches also show considerable promise for the diastereoselective ring-opening of BCBs, enabling the synthesis of highly functionalized cyclobutanes. researchgate.net

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Photoredox Strain-Release of BCBs | Uses bicyclo[1.1.0]butanes (BCBs) as precursors; involves a radical cascade. | Access to polysubstituted cyclobutanes, including novel amino acid scaffolds. | nih.gov |

| Lewis Acid-Catalyzed Ring Opening | Diastereoselective carbofunctionalization of BCBs. | High diastereoselectivity, broad substrate scope, and good functional group tolerance. | researchgate.net |

| [2+2] Photocycloaddition | Direct formation of the cyclobutane ring from two olefin precursors using light. | Can be highly efficient and sustainable, particularly when using photoenergy like sunlight. | nih.govresearchgate.net |

Exploration of Novel Chemical Reactivity Patterns and Derivatizations

The reactivity of (1-N-Fmoc-aminocyclobutyl)methanamine HCl is dominated by its two primary components: the Fmoc-protected amine and the cyclobutane ring.

Fmoc Group Reactivity: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a well-established protecting group for amines, particularly in peptide synthesis. wikipedia.org Its primary characteristic is its lability to basic conditions, typically using a secondary amine like piperidine (B6355638), which cleaves the group via a β-elimination mechanism. wikipedia.orgnih.gov This allows for selective deprotection without affecting acid-labile protecting groups, a principle known as orthogonality. total-synthesis.com Current research explores alternatives to piperidine and investigates the compatibility of the Fmoc group with a wider range of reaction conditions. nih.govorganic-chemistry.org

Cyclobutane Ring Reactivity: The cyclobutane ring, while more stable than cyclopropane, possesses significant ring strain, making it susceptible to ring-opening and ring-expansion reactions. lifechemicals.com This inherent reactivity is being harnessed for synthetic purposes. A key area of exploration is C–H functionalization, which allows for the direct installation of aryl and other groups onto the cyclobutane core. acs.orgbaranlab.org This strategy bypasses the need for pre-functionalized starting materials and offers a powerful tool for late-stage modification. baranlab.org Additionally, radical cascade reactions are being used to convert simple cyclobutanes into highly functionalized cyclobutenes, demonstrating the cleavage of multiple C-H bonds in a single transformation. rsc.org The presence of C=C bonds in some cyclobutane building blocks also provides opportunities for further derivatization to modify the properties of resulting molecules or polymers. nih.govcell.com

Expansion of Applications in Supramolecular Chemistry and Materials Science

The unique, puckered three-dimensional structure of the cyclobutane ring makes it an attractive scaffold in medicinal chemistry and increasingly, in materials science and supramolecular chemistry. lifechemicals.comru.nlnih.gov

In supramolecular chemistry , the principles of crystal engineering are being used to direct the [2+2] cross-photoreaction of different alkenes in the solid state. This approach leverages non-covalent interactions, such as face-to-face stacking of aromatic rings, to pre-organize molecules, leading to the quantitative and stereospecific formation of complex cyclobutanes with up to four different substituents. nih.gov

In materials science , cyclobutane derivatives are being incorporated into polymers to create novel, functional materials. nih.gov

Stress-Responsive Polymers: Cyclobutanes are used as "mechanophores," units that can undergo a chemical transformation in response to mechanical force. The [2+2] cycloreversion of cyclobutane units embedded in a polymer backbone can be triggered by stress, leading to changes in the material's properties. duke.eduresearchgate.netnih.gov This has applications in developing self-sensing or damage-reporting materials.

Sustainable Polymers: As a biorenewable building block, cyclobutane derivatives synthesized from natural sources like sorbic acid offer a sustainable alternative to traditional petroleum-derived monomers for creating polyesters and other polymers. nih.gov

Cyclobutane Polymers: Efficient new methods, such as continuous flow [2+2] photopolymerization, are enabling the synthesis of well-defined, high molecular weight cyclobutane-based polymers that were previously difficult to access. acs.org These materials are being explored for applications where high thermal stability and potential biodegradability are desired. nih.gov

Advanced Analytical Methodologies for In-Process Monitoring and High-Throughput Analysis

The efficient development and optimization of synthetic routes for complex molecules like (1-N-Fmoc-aminocyclobutyl)methanamine HCl rely on advanced analytical techniques for real-time monitoring and rapid screening.

Process Analytical Technology (PAT): PAT is a framework for designing, analyzing, and controlling manufacturing processes by measuring critical parameters in real-time. mt.com This approach, which aims to build quality into products rather than testing for it at the end, is increasingly adopted in chemical and pharmaceutical manufacturing. For processes involving Fmoc-protected amines, such as solid-phase peptide synthesis (SPPS), analytical techniques are crucial. The UV absorbance of the dibenzofulvene byproduct released during Fmoc deprotection allows for continuous, real-time monitoring of this critical step. wikipedia.orgnih.gov Other techniques like refractive index measurement and Fourier-transform infrared (FTIR) spectroscopy are also being implemented to monitor various stages of peptide synthesis and other complex reactions. schmidt-haensch.comacs.org

High-Throughput Experimentation and Analysis: To accelerate the discovery of optimal reaction conditions, high-throughput experimentation (HTE) is employed, allowing for the parallel execution of hundreds or even thousands of reactions. nih.govnih.gov This data-rich approach requires corresponding high-throughput analysis (HTA) methods to avoid analytical backlogs. researchgate.net Modern HTA platforms often integrate automated liquid handling robots with rapid analysis techniques like desorption electrospray ionization mass spectrometry (DESI-MS), which can analyze a reaction in seconds. purdue.edu This combination of HTE and HTA, often coupled with machine learning algorithms, enables the rapid optimization of reaction parameters such as catalysts, solvents, and temperature, significantly accelerating the development of new synthetic methodologies. nih.govchemrxiv.org

| Technique | Application Principle | Relevance to Cyclobutylamine (B51885) Synthesis | Reference |

|---|---|---|---|

| UV-Vis Spectroscopy | Monitors the concentration of UV-active species. Specifically used to track the dibenzofulvene byproduct of Fmoc deprotection. | Enables real-time monitoring of the deprotection step in syntheses involving Fmoc-protected amines. | wikipedia.orgnih.gov |

| Mass Spectrometry (e.g., DESI-MS) | Provides rapid analysis of reaction mixtures with high sensitivity and structural information. | Ideal for high-throughput screening of reaction conditions to quickly identify optimal synthetic routes. | purdue.edu |

| FTIR/Raman Spectroscopy | Provides a molecular "fingerprint" to monitor changes in functional groups and concentrations of reactants/products. | Allows for in-line or at-line monitoring of reaction progress and endpoint determination. | acs.org |

| Refractive Index (RI) | Measures changes in the bulk properties of the reaction solution as composition changes. | Can monitor all steps of solid-phase synthesis, including coupling, deprotection, and washing. | schmidt-haensch.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for (1-N-Fmoc-aminocyclobutyl)methanamine HCl to minimize side reactions like dipeptide formation?

- Methodological Answer: Maintain pH >7 during Fmoc protection to avoid protonation of free amines, but avoid excessive alkalinity (pH >9) to prevent Fmoc group cleavage. Use stoichiometric control of Fmoc-Cl (1.1–1.3 equivalents) and moderate reaction concentrations to suppress dimerization. Post-synthesis, purify via silica gel chromatography (e.g., Kieselgel 60) with gradients like 5% MeOH in CHCl₃ to isolate the product .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer: Employ orthogonal analytical techniques:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 265–280 nm for Fmoc absorbance) to assess purity.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ ion for HCl salt).

- ¹H/¹³C NMR : Verify cyclobutyl geometry (e.g., characteristic coupling constants for strained rings) and Fmoc protection (aromatic protons at δ 7.2–7.8 ppm) .

Advanced Research Questions

Q. How does the cyclobutyl ring influence coupling efficiency in solid-phase peptide synthesis (SPPS) compared to linear analogs?

- Methodological Answer: The cyclobutyl ring imposes steric constraints, potentially slowing coupling kinetics. Optimize activation using HOBt/DIC or Oxyma Pure/DIC systems to enhance acylation rates. Pre-activate the amino acid as a pentafluorophenyl (PFP) ester to improve reactivity. Monitor coupling completion via Kaiser or chloranil tests .

Q. What experimental strategies prevent premature Fmoc cleavage during storage or under acidic conditions (e.g., HCl stability)?

- Methodological Answer:

- Storage : Store at –20°C in anhydrous DMF or DCM with desiccants to avoid moisture-induced cleavage.

- Acidic Stability : Avoid prolonged exposure to >1% TFA; use milder acids (e.g., 0.5% TFA in DCM) for temporary deprotection. For HCl-containing media (e.g., corrosion studies), limit exposure time and verify stability via HPLC .

Q. How can researchers resolve contradictory data regarding this compound’s solubility in polar vs. non-polar solvents?

- Methodological Answer: Solubility depends on the HCl salt form. For polar solvents (e.g., DMF, DMSO), use freshly dried batches. For non-polar systems (e.g., CHCl₃), consider triturating with hexane to remove residual polar impurities. Pre-saturate solvents with inert gas (N₂) to prevent acid-catalyzed degradation .

Application-Oriented Questions

Q. What role does this compound play in synthesizing conformationally constrained peptides?

- Methodological Answer: The cyclobutyl moiety restricts backbone flexibility, enabling studies on peptide secondary structure (e.g., β-turn mimicry). Incorporate it into sequences via SPPS, using double couplings (2×30 min) with 4-fold excess of activated ester. Validate conformational effects via circular dichroism (CD) or X-ray crystallography .

Q. Are there known incompatibilities with common resin systems (e.g., Wang vs. Rink amide resins)?

- Methodological Answer: Avoid resins requiring strong acids (e.g., Wang resin with 95% TFA) due to Fmoc lability. Use Rink amide resins with cleavage cocktails containing 95% TFA/2.5% H₂O/2.5% TIS for milder deprotection. Monitor resin loading via quantitative ninhydrin assays .

Data Contradiction & Troubleshooting

Q. How to address discrepancies in reported Fmoc stability under basic conditions during synthesis?

- Methodological Answer: Contradictions arise from varying base strengths (e.g., piperidine vs. DBU). Use 20% piperidine in DMF for deprotection (2×5 min) to balance efficiency and stability. For sensitive sequences, switch to Fmoc removal with 2% DBU in DMF, but verify compatibility via LC-MS .

Safety & Handling

Q. What safety protocols are critical when handling this compound in aqueous HCl environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.